![molecular formula C19H21ClO3 B14690290 {2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid CAS No. 34643-12-4](/img/structure/B14690290.png)
{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a butan-2-yl group, a chlorine atom, and a methyl group attached to a phenoxyacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol, 4-(butan-2-yl)phenol, and 5-methylphenol.
Formation of Phenoxyacetic Acid: The phenoxyacetic acid backbone is formed by reacting 2-chlorophenol with chloroacetic acid under basic conditions.
Substitution Reactions: The butan-2-yl and methyl groups are introduced through substitution reactions using appropriate alkylating agents.
Final Assembly: The final compound is assembled by coupling the substituted phenols with the phenoxyacetic acid backbone under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used to carry out the synthesis.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution Reagents: Nucleophiles like sodium hydroxide, ammonia, and organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom or other substituents.
Applications De Recherche Scientifique
{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of {2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Gene Expression Modulation: It may influence the expression of certain genes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}propanoic acid: Similar structure but with a propanoic acid backbone.
{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}butanoic acid: Similar structure but with a butanoic acid backbone.
{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}ethanoic acid: Similar structure but with an ethanoic acid backbone.
Uniqueness
{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
34643-12-4 |
|---|---|
Formule moléculaire |
C19H21ClO3 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-[2-(4-butan-2-yl-2-chlorophenoxy)-5-methylphenyl]acetic acid |
InChI |
InChI=1S/C19H21ClO3/c1-4-13(3)14-6-8-18(16(20)10-14)23-17-7-5-12(2)9-15(17)11-19(21)22/h5-10,13H,4,11H2,1-3H3,(H,21,22) |
Clé InChI |
GXEMWUSHSIBTJU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




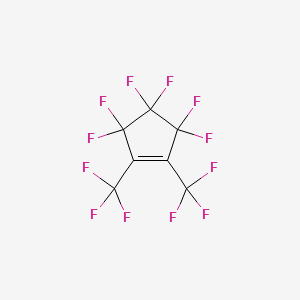
![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)
![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)
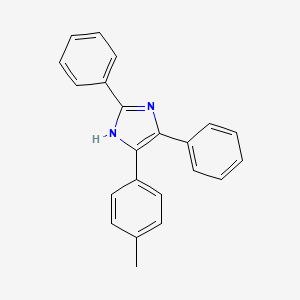
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
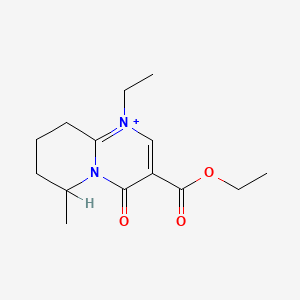
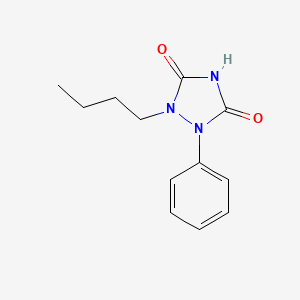

![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
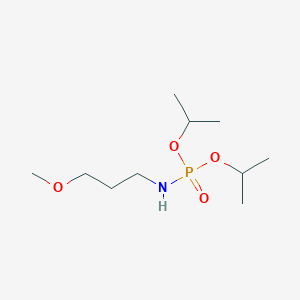

![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
